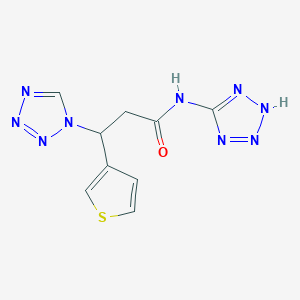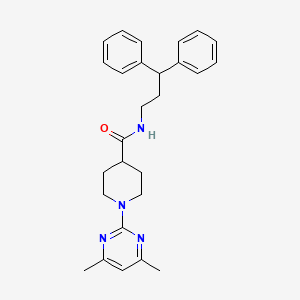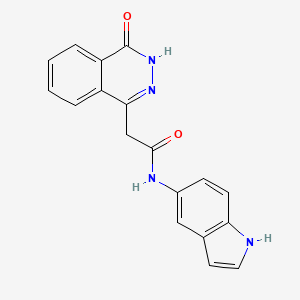![molecular formula C21H21N5O2 B11001170 3-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11001170.png)
3-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazoline core, a benzimidazole moiety, and a propanamide group, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzamide with formic acid or formamide under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the quinazoline ring can be introduced via hydroxylation using reagents such as hydrogen peroxide or a suitable oxidizing agent.
Formation of the Benzimidazole Moiety: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative, such as formic acid or acetic acid, under reflux conditions.
Coupling of the Quinazoline and Benzimidazole Units: The quinazoline and benzimidazole units can be coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base like triethylamine.
Formation of the Propanamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the quinazoline ring can undergo oxidation to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety, using nucleophiles such as alkoxides or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Coupling Reagents: Palladium catalysts, boronic acids, halides.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Alkylated or aminated derivatives.
Coupling Products: Biaryl or styrene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The quinazoline core may interact with enzymes or receptors, modulating their activity. The benzimidazole moiety may enhance binding affinity and specificity. The propanamide group may contribute to the compound’s overall stability and solubility. Together, these structural features enable the compound to exert its biological effects through various pathways, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]propanamide: Lacks the methyl group on the benzimidazole moiety.
3-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide: Has a butanamide group instead of a propanamide group.
3-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide: Has an acetamide group instead of a propanamide group.
Uniqueness
The uniqueness of 3-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide lies in its specific combination of structural features. The presence of the hydroxyquinazoline core, the methyl-substituted benzimidazole moiety, and the propanamide group confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[(1S)-1-(1-methylbenzimidazol-2-yl)ethyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C21H21N5O2/c1-13(20-24-16-9-5-6-10-17(16)26(20)2)22-19(27)12-11-18-23-15-8-4-3-7-14(15)21(28)25-18/h3-10,13H,11-12H2,1-2H3,(H,22,27)(H,23,25,28)/t13-/m0/s1 |
InChI Key |
SIZXGCAMRGLKPL-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1C)NC(=O)CCC3=NC4=CC=CC=C4C(=O)N3 |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)NC(=O)CCC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11001087.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11001097.png)

![N-(4-acetamidophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11001122.png)

![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide](/img/structure/B11001128.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B11001129.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11001131.png)
![7-(1,3-Benzodioxol-5-yl)-2-(2-cyclopentylethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11001133.png)
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B11001135.png)
![N-(1H-indol-5-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11001136.png)
methanone](/img/structure/B11001157.png)


